2-(Difluoromethoxy)-4-ethoxyaniline
Description
2-(Difluoromethoxy)-4-ethoxyaniline is an aromatic amine derivative featuring a difluoromethoxy (-OCHF₂) group at the 2-position and an ethoxy (-OCH₂CH₃) group at the 4-position of the benzene ring. The difluoromethoxy group is electron-withdrawing due to the electronegativity of fluorine, while the ethoxy group is electron-donating, creating a polarized aromatic system.
Properties
IUPAC Name |
2-(difluoromethoxy)-4-ethoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-2-13-6-3-4-7(12)8(5-6)14-9(10)11/h3-5,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJOEBMRFDTFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)N)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(2,2-Difluoroethoxy)-4-fluoroaniline
Structural Differences :
- Substituents : 2-position has a difluoroethoxy (-OCH₂CF₂) group, and the 4-position is fluorinated (-F).
- Electronic Effects : Both substituents are electron-withdrawing, leading to a more electron-deficient aromatic ring compared to 2-(Difluoromethoxy)-4-ethoxyaniline.
- Physicochemical Properties : The presence of fluorine atoms likely increases lipophilicity, reducing aqueous solubility. However, the absence of direct solubility or stability data limits quantitative comparisons .
5-(2-Methoxyethoxy)-2-(dioxaborolane)-4-(trifluoromethyl)aniline
Structural Differences :
- Substituents : 5-position has a methoxyethoxy (-OCH₂CH₂OCH₃) group, and the 4-position features a trifluoromethyl (-CF₃) group.
- Electronic Effects : The methoxyethoxy group is electron-donating, while -CF₃ is strongly electron-withdrawing, creating a polarized system distinct from the target compound.
Applications : This compound is explicitly used as a synthetic intermediate in coupling reactions, suggesting its role in constructing complex molecules like pharmaceuticals.
Structural Differences :
- Core Structure : A benzimidazole backbone with a difluoromethoxy group at the 5-position and a thiol (-SH) group at the 2-position.
- Applications : This intermediate is critical in synthesizing pantoprazole, a proton pump inhibitor. The difluoromethoxy group here improves drug stability and bioavailability, suggesting analogous benefits in the target compound .
Tabulated Comparison of Key Properties
| Compound | Substituents | Electronic Profile | Key Reactivity/Stability Traits | Potential Applications |
|---|---|---|---|---|
| 2-(Difluoromethoxy)-4-ethoxyaniline | 2-OCHF₂, 4-OCH₂CH₃ | Mixed donating/withdrawing | Enhanced metabolic stability (inferred) | Pharmaceutical intermediates |
| 2-(2,2-Difluoroethoxy)-4-fluoroaniline | 2-OCH₂CF₂, 4-F | Strongly withdrawing | High lipophilicity | Agrochemicals |
| 5-(2-Methoxyethoxy)-...aniline | 5-OCH₂CH₂OCH₃, 4-CF₃, boronic ester | Polarized (donating/withdrawing) | Suzuki coupling reactivity | Cross-coupling synthesis |
| 5-(Difluoromethoxy)-benzimidazole | 5-OCHF₂, 2-SH | Withdrawing (OCHF₂), reactive (SH) | Oxidation-resistant | Proton pump inhibitor synthesis |
Research Findings and Implications
- Metabolic Stability: Fluorinated alkoxy groups (e.g., -OCHF₂) are widely used in drug design to slow oxidative metabolism, as seen in pantoprazole synthesis . This suggests that 2-(Difluoromethoxy)-4-ethoxyaniline may exhibit similar stability advantages over non-fluorinated analogs.
- Synthetic Utility : Unlike the boronic ester-containing analog , the target compound lacks coupling-ready functional groups, limiting its direct use in cross-coupling reactions.
- Solubility Considerations : The ethoxy group in 2-(Difluoromethoxy)-4-ethoxyaniline may improve solubility compared to fully fluorinated analogs like 2-(2,2-Difluoroethoxy)-4-fluoroaniline, though experimental validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
